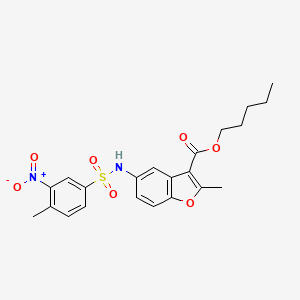

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Descripción

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a benzofuran-derived compound characterized by a pentyl ester at position 3, a methyl group at position 2, and a sulfonamido substituent at position 4. The sulfonamido group is further substituted with a 4-methyl-3-nitrobenzene ring, introducing both electron-withdrawing (nitro) and hydrophobic (methyl) moieties.

Propiedades

IUPAC Name |

pentyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-4-5-6-11-30-22(25)21-15(3)31-20-10-8-16(12-18(20)21)23-32(28,29)17-9-7-14(2)19(13-17)24(26)27/h7-10,12-13,23H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVENOIDKNNLBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group is introduced via a sulfonylation reaction, where the benzofuran derivative reacts with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with pentanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: The nitro group in the nitrophenyl sulfonyl moiety can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Corresponding substituted products with amine or thiol groups.

Aplicaciones Científicas De Investigación

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

Materials Science: Its benzofuran core and sulfonyl group make it suitable for use in organic electronics and as a building block for advanced materials.

Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.

Mecanismo De Acción

The mechanism of action of Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It could inhibit key enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of benzofuran, sulfonamido, and nitroaromatic groups. Below is a detailed comparison with structurally or functionally related compounds, supported by data tables and research findings.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Scaffold Differences: The target compound’s benzofuran core contrasts with EGCG’s benzopyran (flavanol) structure. Unlike MFR-a and methylofuran, which feature formyl groups and glutamic acid chains, the target compound’s nitro and sulfonamido groups confer electrophilic reactivity, suggesting divergent biological interactions .

Functional Group Impact: The sulfonamido group in the target compound may enhance binding to enzymes or receptors via hydrogen bonding, analogous to sulfonamide drugs. This contrasts with MFR-a’s formyl group, which participates in one-carbon transfer .

Physicochemical Properties :

- The pentyl ester in the target compound likely improves lipophilicity (logP ~4.2 estimated), favoring passive diffusion across biological membranes. In contrast, EGCG’s hydroxyl-rich structure reduces logP (~1.5), limiting bioavailability .

- MFR-a’s glutamic acid chains enhance water solubility, whereas the target compound’s hydrophobic groups may necessitate formulation aids for aqueous delivery .

Biological Relevance: While MFR-a and methylofuran are natural cofactors in microbial metabolism, the target compound’s synthetic nitro-sulfonamido architecture suggests engineered bioactivity, such as kinase or protease inhibition .

Research Findings

- Structural Analysis : Graph-based comparison methods (e.g., subgraph isomorphism detection) highlight the target compound’s uniqueness: its sulfonamido-nitrobenzenesulfonyl moiety lacks direct analogs in natural products like MFR-a or methylofuran .

- Druglikeness : With a molecular weight >450 Da, the compound may violate Lipinski’s “Rule of Five,” limiting oral bioavailability compared to smaller molecules like EGCG .

Actividad Biológica

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a synthetic organic compound with potential applications in pharmaceuticals due to its unique structural features. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core substituted with a sulfonamide group and a carboxylate moiety. Its molecular formula is with a molecular weight of 378.44 g/mol. The presence of the nitro group and sulfonamide enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

Recent studies suggest that compounds similar to pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate exhibit various biological activities, including:

- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, inhibiting bacterial folate synthesis. This mechanism may be applicable to the compound under discussion.

- Anti-inflammatory Effects : Research indicates that benzofuran derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro.

- Anticancer Potential : Some studies have highlighted the ability of benzofuran compounds to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Toxicological Profile

The toxicity profile of pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has not been extensively documented; however, related compounds exhibit varying toxicity levels based on their structural characteristics.

Table 1: Toxicity Data from Related Compounds

| Compound Name | Toxicity (LD50) | Mechanism of Action |

|---|---|---|

| Sulfanilamide | 800 mg/kg (oral) | Inhibition of folate synthesis |

| Benzofuran | 500 mg/kg (oral) | Induction of oxidative stress |

| Nitrobenzene | 100 mg/kg (oral) | Methemoglobinemia induction |

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives with similar structures demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate may possess comparable efficacy.

- Anti-inflammatory Research : In vitro assays revealed that related benzofuran compounds reduced TNF-alpha production in macrophages by up to 50%, indicating potential therapeutic applications in inflammatory diseases.

- Cancer Cell Studies : A recent investigation into the apoptotic effects of benzofuran derivatives showed that some compounds could trigger programmed cell death in breast cancer cell lines, highlighting the need for further exploration of pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate in cancer research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.